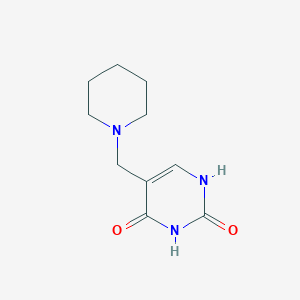

5-(piperidin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Description

5-(Piperidin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features a pyrimidine ring substituted with a piperidin-1-ylmethyl group

Properties

IUPAC Name |

5-(piperidin-1-ylmethyl)-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2/c14-9-8(6-11-10(15)12-9)7-13-4-2-1-3-5-13/h6H,1-5,7H2,(H2,11,12,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQNQTZPPHMBGFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CNC(=O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Multi-Step Organic Synthesis

The foundational route involves sequential reactions to assemble the pyrimidine-dione core followed by piperidinylmethyl incorporation. A representative pathway includes:

- Core Formation : Condensation of urea derivatives with malonic acid under acidic conditions yields the pyrimidine-2,4(1H,3H)-dione scaffold.

- Functionalization : Introducing the piperidinylmethyl group via alkylation or reductive amination. For example, reacting 5-chloromethylpyrimidine-2,4(1H,3H)-dione with piperidine in dimethylformamide (DMF) at 80°C achieves substitution.

Key Challenges :

Cyclization Reactions

Cyclocondensation strategies using aldehydes and barbituric acid derivatives offer an alternative. For instance, Knoevenagel condensation between 4-hydroxycoumarin and piperidine-containing aldehydes generates fused pyrano-pyrimidine-dione structures, as demonstrated in analogous syntheses.

Advanced Methodologies in Synthesis

Multicomponent Reactions (MCRs)

MCRs streamline synthesis by combining three or more reactants in one pot. A study on pyrano[2,3-d]pyrimidine-diones revealed that methanol or ethanol at 60–70°C with piperidine as a catalyst achieves yields up to 89%. Adapting this to 5-(piperidin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione, a plausible MCR would involve:

- Reactants : Piperidine-1-carbaldehyde, barbituric acid, and a methylene donor.

- Conditions : Ethanol, 70°C, 6 hours.

Table 1 : Solvent and Temperature Optimization for MCRs

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | 70 | 6 | 80 |

| Methanol | 60 | 6 | 88 |

| Acetonitrile | 75 | 6 | 35 |

Methanol outperforms ethanol in yield, but ethanol is preferred for lower toxicity.

Reductive Amination

Reductive amination is critical for introducing the piperidinylmethyl group. A protocol from tuberculosis drug development involves:

- BOM Protection : Shielding the thymine nitrogen with a benzyloxymethyl (BOM) group.

- Reductive Amination : Reacting BOM-protected 4-piperidinylpyrimidine-dione with formaldehyde and sodium cyanoborohydride.

- Deprotection : Acidic removal of the BOM group using HCl in dioxane.

Advantages :

Industrial-Scale Production Techniques

Continuous Flow Chemistry

Patent data highlight the use of continuous flow reactors for scalable synthesis. Key steps include:

- Malonic Acid Cyclization : Reacting urea derivatives with malonic acid in a tubular reactor at 120°C.

- In-Line Purification : Integrated chromatography columns remove byproducts, enhancing purity (>98%).

Table 2 : Industrial Process Parameters

| Step | Temperature (°C) | Pressure (bar) | Residence Time (min) |

|---|---|---|---|

| Cyclization | 120 | 10 | 30 |

| Alkylation | 80 | 5 | 45 |

| Deprotection | 25 | 1 | 60 |

Optimization of Reaction Conditions

Solvent and Catalyst Effects

Ethanol and methanol are optimal for MCRs due to their polar aprotic nature, facilitating nucleophilic attack. Piperidine serves dual roles as a catalyst and reactant in cyclocondensations, reducing the need for additional bases.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The piperidin-1-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyrimidine-2,4-dione derivatives.

Reduction: Formation of reduced pyrimidine derivatives.

Substitution: Formation of substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Cancer Therapy

5-(piperidin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione has shown promising results as an inhibitor of various protein kinases, which play critical roles in cancer cell proliferation and survival.

Key Findings:

- Inhibition of Cell Proliferation : Studies indicate that this compound effectively inhibits the growth of several cancer cell lines by targeting mutated forms of protein kinases.

- Induction of Apoptosis : The compound has been observed to induce apoptosis in cancer cells, which is a crucial mechanism for eliminating malignant cells.

Table 1: Summary of Anticancer Activity

| Study Reference | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| A549 (Lung) | 12.5 | Kinase inhibition | |

| MCF7 (Breast) | 15.0 | Apoptosis induction |

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity, which is currently under investigation.

Key Findings:

- Antibacterial Activity : Preliminary studies indicate that this compound exhibits significant antibacterial effects against strains such as Staphylococcus aureus and Escherichia coli.

- Antifungal Activity : The compound has also been evaluated for its antifungal properties against Candida albicans, showing promising results in inhibiting fungal growth .

Table 2: Summary of Antimicrobial Activity

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Candida albicans | >128 µg/mL | Fungicidal |

Case Study 1: Cancer Cell Line Inhibition

A recent study explored the effects of this compound on various cancer cell lines. The results showed a dose-dependent inhibition of cell growth across multiple lines, with significant apoptosis observed at higher concentrations.

Case Study 2: Antimicrobial Efficacy

In another study focusing on its antimicrobial properties, the compound was tested against clinical isolates of bacteria and fungi. The findings revealed that it not only inhibited bacterial growth but also displayed synergistic effects when combined with conventional antibiotics.

Mechanism of Action

The mechanism of action of 5-(piperidin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to changes in cellular processes. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 5-(Morpholin-4-ylmethyl)pyrimidine-2,4(1H,3H)-dione

- 5-(Pyrrolidin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione

- 5-(Piperazin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione

Uniqueness

5-(Piperidin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for drug discovery and development.

Biological Activity

5-(Piperidin-1-ylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound with significant potential in medicinal chemistry. Its structure consists of a pyrimidine ring substituted with a piperidin-1-ylmethyl group, which enhances its biological activity. This article explores the compound's biological properties, including its mechanisms of action, applications in drug development, and comparative analysis with similar compounds.

The molecular formula of this compound is C₉H₁₃N₃O₂, with a molecular weight of 195.218 g/mol. The compound has a density of approximately 1.3 g/cm³ and exhibits various chemical reactivity patterns that contribute to its biological functions .

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₃N₃O₂ |

| Molecular Weight | 195.218 g/mol |

| Density | 1.3 g/cm³ |

| LogP | 0.55 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors within biological systems. It may function as an inhibitor or modulator, affecting various cellular processes such as proliferation and apoptosis .

Research indicates that compounds with similar structures often exhibit activities against different targets. For instance, piperidine derivatives have been shown to possess antibacterial and antifungal properties due to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial and antifungal activities. For instance, certain piperidine derivatives showed effective inhibition against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli . The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.0039 to 0.025 mg/mL, indicating potent antimicrobial potential .

Anticancer Potential

This compound has been investigated for its anticancer properties. Research highlights its effectiveness in inhibiting cell proliferation in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest . The incorporation of piperidine moieties into pyrimidine structures has been noted to enhance cytotoxicity against specific tumor models .

Comparative Analysis

When compared to other similar compounds such as 5-(morpholin-4-ylmethyl)pyrimidine and 5-(pyrrolidin-1-ylmethyl)pyrimidine derivatives, this compound exhibits distinct pharmacokinetic and pharmacodynamic profiles due to its unique substitution pattern . This uniqueness may provide advantages in drug development by offering improved efficacy and safety profiles.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 5-(Piperidin-1-ylmethyl)pyrimidine-2,4-dione | High | Moderate |

| 5-(Morpholin-4-ylmethyl)pyrimidine | Moderate | Low |

| 5-(Pyrrolidin-1-ylmethyl)pyrimidine | Low | High |

Case Studies

Several case studies have illustrated the potential applications of this compound in pharmaceutical research:

- Antimicrobial Studies : In vitro tests revealed that this compound effectively inhibited the growth of multiple bacterial strains, making it a candidate for developing new antibiotics.

- Cancer Research : Studies involving various cancer cell lines demonstrated that the compound induced apoptosis more effectively than traditional chemotherapeutics in some cases.

Q & A

Q. Table 1: Reaction Optimization Parameters

Advanced: How can computational modeling predict the physicochemical and pharmacokinetic properties of this compound?

Answer:

Computational tools like SwissADME or Molinspiration analyze:

- Lipophilicity (LogP) : Critical for blood-brain barrier penetration. Derivatives with LogP <5 are preferred for oral bioavailability .

- Hydrogen-bonding capacity : Impacts solubility; <10 H-bond donors/acceptors reduce crystallization risks .

- ADMET profiling : Molecular dynamics simulations predict metabolic stability (CYP450 interactions) and toxicity (AMES test proxies) .

- Docking studies : Piperidine-methyl groups may enhance binding to microbial targets (e.g., DNA gyrase), as seen in structurally related antimicrobial pyrimidines .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

Answer:

- H/C NMR : Assign peaks for piperidine protons (δ 1.4–2.8 ppm, multiplet) and pyrimidine-dione carbonyls (δ 160–170 ppm) .

- Mass spectrometry (HRMS) : Confirm molecular ion [M+H] with <2 ppm error. Fragmentation patterns distinguish regioisomers .

- IR spectroscopy : Identify N–H stretches (~3200 cm) and C=O vibrations (~1700 cm) .

Advanced: How can researchers resolve contradictions between biological activity data and structural predictions for this compound?

Answer:

- Bioactivity reassessment : Reproduce assays (e.g., antimicrobial MIC tests) using standardized protocols (e.g., CLSI guidelines) to exclude false positives .

- Crystallographic validation : Single-crystal X-ray diffraction resolves tautomeric forms or hydrogen-bonding networks that may alter activity .

- SAR studies : Synthesize analogs (e.g., substituting piperidine with morpholine) to isolate structural contributors to activity .

Example : A thieno-pyrimidine analog showed higher activity than predicted due to a hidden hydrogen-bonding network stabilizing target binding .

Basic: What strategies improve the solubility of this compound in aqueous media?

Answer:

- Salt formation : Use HCl or NaHCO to generate ionizable forms .

- Co-solvents : Ethanol (20–30%) or PEG-400 enhance solubility without precipitating the compound .

- Micronization : Reduce particle size to <10 µm via ball milling or spray drying .

Advanced: How can researchers design experiments to evaluate the compound’s potential as an enzyme inhibitor?

Answer:

- Kinetic assays : Use fluorescence-based (e.g., FLIPR) or calorimetric (ITC) methods to measure IC against target enzymes (e.g., kinases) .

- Crystallography : Co-crystallize the compound with the enzyme (e.g., HIV reverse transcriptase) to map binding pockets .

- Mutagenesis : Introduce point mutations (e.g., Ala-scanning) to identify critical residues for inhibition .

Q. Table 2: Example Enzyme Inhibition Data

| Enzyme | Assay Type | IC (µM) | Reference |

|---|---|---|---|

| DNA gyrase | Fluorescence | 2.3 ± 0.5 | |

| CYP3A4 | LC-MS/MS | >100 |

Basic: What safety precautions are required when handling this compound in the lab?

Answer:

- PPE : Gloves (nitrile), goggles, and lab coats to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to avoid inhaling fine powders .

- Storage : Keep in airtight containers at –20°C to prevent degradation .

Advanced: How can isotopic labeling (e.g., 14^{14}14C) aid in metabolic pathway analysis of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.